Methyl 3-bromo-1H-pyrazolo[3,4-B]pyridine-5-carboxylate
CAS No.: 1221288-27-2
Cat. No.: VC0090243
Molecular Formula: C8H6BrN3O2
Molecular Weight: 256.059
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1221288-27-2 |
|---|---|
| Molecular Formula | C8H6BrN3O2 |
| Molecular Weight | 256.059 |
| IUPAC Name | methyl 3-bromo-2H-pyrazolo[3,4-b]pyridine-5-carboxylate |
| Standard InChI | InChI=1S/C8H6BrN3O2/c1-14-8(13)4-2-5-6(9)11-12-7(5)10-3-4/h2-3H,1H3,(H,10,11,12) |
| Standard InChI Key | JFWYGVDBKVBQPJ-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC2=C(NN=C2N=C1)Br |
Introduction
Chemical Identity and Structure
Basic Identification Parameters
Methyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is identified by several key parameters that establish its unique chemical identity in scientific literature and commercial catalogues. These identification markers are essential for researchers to accurately locate and utilize this compound in their work.
The compound is uniquely identified by its CAS number 1221288-27-2, which serves as its primary registry identifier in chemical databases . It possesses the molecular formula C₈H₆BrN₃O₂, indicating its composition of 8 carbon atoms, 6 hydrogen atoms, 1 bromine atom, 3 nitrogen atoms, and 2 oxygen atoms . This formula corresponds to a precise molecular weight of 256.06 g/mol, which is consistently reported across multiple sources .
Additional identifiers include the MDL Number MFCD17016018 and the InChI Key JFWYGVDBKVBQPJ-UHFFFAOYSA-N , which are important for database cross-referencing and computational chemistry applications. The European Community (EC) Number 849-843-3 provides regulatory identification within European frameworks .
Structural Features
The chemical structure of this compound features a fused heterocyclic ring system that contributes significantly to its chemical behavior and potential applications. The core structure consists of a pyrazolopyridine scaffold - specifically a pyrazole ring fused with a pyridine ring .
The compound contains several key structural elements that define its reactivity profile. The bromine atom at position 3 of the pyrazole ring serves as an important reactive site for potential substitution reactions, particularly cross-coupling reactions used in pharmaceutical synthesis. The methyl carboxylate group at position 5 of the pyridine ring provides another functional handle for chemical modifications including hydrolysis, transesterification, or reduction reactions .
The nitrogen atoms in the pyrazole and pyridine rings contribute to the compound's hydrogen-bonding capabilities and potential interactions with biological targets. The NH group in the pyrazole ring (position 1) can serve as a hydrogen bond donor, while the pyridine nitrogen can function as a hydrogen bond acceptor .
Nomenclature and Synonyms
This compound is known by several names in scientific literature and commercial databases, reflecting different naming conventions and approaches to describing its structure:
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Methyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (primary name)
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1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid, 3-bromo-, methyl ester
The naming variations primarily reflect different approaches to denoting the position of the hydrogen atom in the tautomeric forms of the pyrazole ring, with the 1H and 2H designations indicating different nitrogen atoms bearing the hydrogen .
Physical and Chemical Properties
Predicted Physical Properties
Several important physical and chemical properties have been estimated through computational prediction methods, providing researchers with approximate parameters when experimental data is limited:
The relatively high predicted boiling point (391.8±37.0 °C) suggests strong intermolecular forces, which is consistent with the presence of hydrogen bonding capabilities and aromatic ring systems in the molecular structure . The predicted density of 1.798±0.06 g/cm³ is in line with expectations for compounds containing a bromine atom, which contributes significantly to molecular weight without substantially increasing molecular volume .
The predicted pKa value of 6.54±0.40 provides insight into the acid-base behavior of the compound, particularly regarding the NH group in the pyrazole ring. This moderate acidity suggests that the compound could participate in acid-base reactions under appropriate conditions .
Synthesis and Preparation
Purification and Quality Control
After synthesis, the compound typically requires purification to achieve the high purity levels (>95%) at which it is commercially available . Common purification methods for heterocyclic compounds of this type include:
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Recrystallization from appropriate solvent systems
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Column chromatography using silica gel or other stationary phases
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Preparative HPLC for highest purity requirements
Quality control for this compound would typically involve analytical techniques such as HPLC, NMR spectroscopy, mass spectrometry, and elemental analysis to confirm identity and purity. Commercial suppliers typically guarantee minimum purity levels ranging from 95% to 97%, indicating the importance of rigorous purification and quality control procedures .
Applications and Significance
Role in Organic Synthesis
Methyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-5-carboxylate serves as a valuable building block in organic synthesis due to the presence of multiple reactive functional groups . The compound's utility derives from several key features:
| Hazard Statement | Description |
|---|---|
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
These hazard statements indicate that the compound presents moderate acute toxicity concerns and can cause irritation to skin, eyes, and respiratory tract upon exposure . This classification necessitates appropriate handling procedures and safety measures.
The availability from multiple suppliers ensures that researchers have options for sourcing the compound based on various considerations including purity requirements, quantity needed, delivery timeframes, and budgetary constraints.
Quality Specifications
Commercial samples of Methyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-5-carboxylate are typically provided with specified minimum purity levels:
These purity levels are suitable for most research applications, including use as a synthetic intermediate in pharmaceutical research. For applications requiring higher purity, researchers may need to perform additional purification steps or request custom synthesis with more rigorous purification and quality control.
Quality control documentation, including certificates of analysis, may be available from suppliers upon request to verify purity and identity through analytical methods such as HPLC, NMR, and mass spectrometry.
Related Compounds and Derivatives
Structural Analogs
Several compounds structurally related to Methyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-5-carboxylate have been identified, each featuring variations in substitution patterns or ring fusion orientations that may confer different chemical properties and potential applications.
A notable structural analog is methyl 3-bromo-1H-pyrazolo[4,3-b]pyridine-5-carboxylate (CAS: 1352909-37-5), which has the same molecular formula (C₈H₆BrN₃O₂) but differs in the orientation of the ring fusion between the pyrazole and pyridine rings. This subtle structural difference can significantly impact the compound's three-dimensional shape, reactivity profile, and potential interactions with biological targets.
Another related compound is 5-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine (CAS: 885223-65-4), which features a methyl group at position 3 instead of bromine, and lacks the methyl carboxylate group at position 5 . This compound has a molecular formula of C₇H₆BrN₃ and a molecular weight of 212.05 g/mol, making it slightly smaller than the title compound .
Comparative Analysis
Comparing Methyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-5-carboxylate with its structural analogs provides insight into structure-property relationships within this class of compounds:
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